Tolclofos-methyl
Overview
Description
Tolclofos-methyl is an organophosphorus fungicide widely used in agriculture to control soil-borne fungal diseases. It is particularly effective against pathogens such as Rhizoctonia solani, which cause diseases like damping-off and stem canker in crops like potatoes, lettuce, and soybeans . The chemical formula for this compound is C₉H₁₁Cl₂O₃PS, and it is known for its protective and curative properties .
Mechanism of Action
Target of Action
Tolclofos-methyl is a fungicide that primarily targets soil-borne and seed-borne diseases . It is an organophosphorus fungicide that inhibits the biosynthesis of phospholipids , which are essential components of cell membranes in fungi. This inhibition prevents the germination of pathogen spores and the growth of mycelium .
Mode of Action
This compound is a nonsystemic fungicide with contact action showing both protective and curative properties . It acts by inhibiting the biosynthesis of phospholipids . This inhibition disrupts the structure and function of the fungal cell membrane, preventing the germination of pathogen spores and the growth of mycelium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of phospholipids . By inhibiting this pathway, this compound disrupts the structure and function of the fungal cell membrane. This leads to the prevention of spore germination and mycelium growth, effectively controlling the spread of fungal diseases .
Pharmacokinetics
This compound is rapidly absorbed and extensively distributed throughout the body . It undergoes extensive metabolism in mammals, proceeding through a pathway involving stepwise oxidative desulfuration to an oxon and related derivatives, oxidation of the 4-methyl group to alcohols and acids, cleavage of P–O–aryl and P–O–methyl linkages, and conjugation of the resultant acid with glycine . The majority of the compound is excreted in the urine .
Result of Action
The result of this compound’s action is the effective control of soil-borne and seed-borne diseases . By inhibiting phospholipid biosynthesis, it prevents the germination of pathogen spores and the growth of mycelium . This leads to the death of the fungal cells and prevents the spread of the disease .
Action Environment
This compound is moderately persistent in the environment . Its efficacy can be influenced by environmental factors such as soil type, temperature, and moisture levels . .
Biochemical Analysis
Biochemical Properties
Tolclofos-methyl interacts with various enzymes and proteins in biochemical reactions. It is a lipid peroxidation inhibitor , which means it prevents the oxidative degradation of lipids, a process that can disrupt cellular functions
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to have a high efficacy against Botrytis cinerea, a fungus that causes rot in various plant species
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a phospholipid biosynthesis inhibitor It exerts its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that combining this compound with other substances can improve its efficacy against certain fungi
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes extensive metabolism in mammals, proceeding through a pathway involving stepwise oxidative desulfuration to an oxon and related derivatives, oxidation of the 4-methyl group to alcohols and acids, cleavage of P–O–aryl and P–O–methyl linkages, and conjugation of the resultant acid with glycine .
Transport and Distribution
It is known to be moderately persistent and slightly mobile, with a medium potential for particle-bound transport
Preparation Methods
Synthetic Routes and Reaction Conditions: Tolclofos-methyl is synthesized through a multi-step process. The initial step involves the chlorination of p-cresol to produce 2,6-dichloro-4-methylphenol. This intermediate is then reacted with O,O-dimethyl phosphorochloridothioate in the presence of a base such as sodium hydroxide and a catalyst like copper powder. The reaction is typically carried out in a solvent like toluene at a temperature of around 50°C .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often formulated into various forms such as wettable powders, emulsifiable concentrates, and suspension concentrates for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Tolclofos-methyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxon derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Hydrolysis: Acidic or basic aqueous solutions are commonly employed.
Major Products:
Oxidation: Oxon derivatives.
Hydrolysis: 2,6-dichloro-4-methylphenol and dimethyl phosphorothioate.
Scientific Research Applications
Tolclofos-methyl has a wide range of applications in scientific research:
Agriculture: It is primarily used as a fungicide to protect crops from soil-borne diseases.
Environmental Science: Research has been conducted on its environmental fate, including its persistence and mobility in soil.
Toxicology: Investigations into its toxicity and effects on non-target organisms, including humans, have been carried out.
Comparison with Similar Compounds
Tolclofos-methyl is unique among organophosphorus fungicides due to its specific mode of action and broad-spectrum activity. Similar compounds include:
Chlorpyrifos: Primarily used as an insecticide with a different mode of action.
Diazinon: Another organophosphorus compound used as an insecticide.
Fosetyl-aluminum: A fungicide with a different mechanism, targeting the synthesis of cell wall components.
This compound stands out for its effectiveness against soil-borne fungal diseases and its relatively low toxicity to non-target organisms .
Properties
IUPAC Name |
(2,6-dichloro-4-methylphenoxy)-dimethoxy-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2O3PS/c1-6-4-7(10)9(8(11)5-6)14-15(16,12-2)13-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZIQQJJIKNWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OP(=S)(OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034776 | |
Record name | Tolclofos-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Flash Point |
>100 °C (>212 °F) | |
Record name | Tolclofos-methyl | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.10 mg/L at 15 °C, In water, 0.3-0.4 ppm at 23 °C, In hexane 3.8%, exylene 36.0%, methanol 5.9%, Soluble in common solvents such as acetone, xylene, Easily soluble in xylene, acetone, cyclohexanone, chlorform | |
Record name | Tolclofos-methyl | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 4.27X10-4 mm Hg at 20 °C, 4.30X10-4 mm Hg at 25 °C | |
Record name | Tolclofos-methyl | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals from methanol, Colorless crystals, White cyrstalline solid | |
CAS No. |
57018-04-9 | |
Record name | Tolclofos-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57018-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolclofos-methyl [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057018049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolclofos-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(2,6-dichloro-p-tolyl) O,O-dimethyl thiophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLCLOFOS-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G42OQL6F5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tolclofos-methyl | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
79-79.5 °C, MP: 75-80 °C | |
Record name | Tolclofos-methyl | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of Tolclofos-methyl in fungi?
A1: While the exact mechanism remains unclear, studies suggest this compound primarily disrupts cytokinesis in fungi. For instance, in Ustilago maydis, it inhibits bud formation and alters the normal cell division process, leading to cell enlargement, abnormal cross-wall formation, and eventual cell bursting. []
Q2: Does this compound affect fungal respiration?
A2: Studies show that this compound, even at concentrations inhibiting mycelial growth, doesn't significantly inhibit endogenous respiration or glucose oxidation. While some suppression of succinate oxidation has been observed, it's not considered the primary mechanism of toxicity. []
Q3: Is there a structural similarity between this compound and other fungicides?
A3: Yes, this compound shares structural similarities with dicarboximide and aromatic hydrocarbon fungicides, such as iprodione. This similarity also translates to a comparable antifungal activity spectrum and potential for cross-resistance. []
Q4: How stable is this compound in different environments?
A4: this compound degrades through various pathways, including oxidation and bond cleavage. In distilled water, its half-life under sunlight is 44 days, decreasing to 25-28 days in river and seawater. The presence of a photosensitizer like acetone drastically reduces its half-life to under 2 days. []
Q5: Does this compound degrade in soil?
A5: Yes, this compound is subject to both photodegradation and volatilization on soil surfaces, resulting in a half-life of less than 2 days. []
Q6: How can the formulation of this compound be improved?
A6: Research on formulation improvement for this compound is limited in the provided papers.
Q7: Does this compound accumulate in plants?
A7: Yes, studies have shown that this compound can be absorbed and translocated from contaminated soil to ginseng roots and leaves. While the residue levels tend to decrease over time, they can persist for extended periods, raising concerns about potential long-term exposure. [, ]
Q8: What are the main metabolites of this compound in plants?
A8: In lettuce, this compound primarily breaks down through P-O-aryl linkage cleavage and aryl methyl group oxidation. These processes lead to the formation of malonylglucose and glucose conjugates, respectively. The malonylglucose conjugate structure has been identified using techniques like LC-ESI-MS and NMR. []
Q9: Can this compound affect the sensory qualities of food crops?
A9: Yes, the breakdown of this compound can lead to the formation of 2,6-dichlorocresol, a compound with a distinct phenolic smell. This metabolite has been identified as the cause of undesirable sensory qualities in kohlrabi, highlighting the potential impact of this compound degradation products on food quality. []
Q10: Are there viable alternatives to this compound for controlling plant diseases?
A10: Yes, several studies have investigated alternatives. For instance, Trichoderma and Bacillus species have shown promising results in controlling Rhizoctonia solani, a common pathogen targeted by this compound. Combining these biocontrol agents with lower doses of this compound can effectively manage the disease while potentially minimizing the fungicide's negative impacts. [, , , ]
Q11: Can we enhance the biodegradation of this compound in the environment?
A11: Research suggests that biofilm-forming bacteria could offer a promising strategy. Co-inoculating Sphingomonas sp. 224, a known this compound degrader, with biofilm-forming bacteria like Bacillus sp. E5 significantly enhances the fungicide's degradation in both liquid cultures and soil. This approach highlights the potential of using microbial consortia for effective bioremediation of contaminated environments. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.